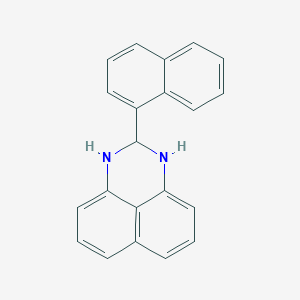
2-(Naphthalen-1-yl)-2,3-dihydro-1h-perimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Naphthalen-1-yl)-2,3-dihydro-1H-perimidine: is an organic compound that belongs to the class of perimidines, which are heterocyclic compounds containing a fused ring system with nitrogen atoms
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-(Naphthalen-1-yl)-2,3-Dihydro-1H-Perimidin beinhaltet typischerweise die Kondensation von Naphthylamin mit einem geeigneten Aldehyd oder Keton unter sauren oder basischen Bedingungen. Eine übliche Methode ist die Reaktion von Naphthylamin mit Formaldehyd in Gegenwart eines sauren Katalysators, wie zum Beispiel Salzsäure, um die gewünschte Perimidinverbindung zu bilden.
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann großtechnische Batch- oder kontinuierliche Verfahren umfassen, wobei ähnliche Reaktionsbedingungen wie bei der Laborsynthese verwendet werden. Die Wahl der Lösungsmittel, Katalysatoren und Reaktionsparameter kann optimiert werden, um hohe Ausbeuten und Reinheit zu erreichen.
Analyse Chemischer Reaktionen
Reaktionstypen: 2-(Naphthalen-1-yl)-2,3-Dihydro-1H-Perimidin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Naphthalinderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene reduzierte Formen umwandeln.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen am Naphthalinring durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.
Substitution: Halogenierungsreaktionen können unter Verwendung von Halogenen wie Chlor oder Brom in Gegenwart eines Katalysators durchgeführt werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Naphthochinone ergeben, während Substitutionsreaktionen halogenierte Naphthalinderivate erzeugen können.
Wissenschaftliche Forschungsanwendungen
Chemie: 2-(Naphthalen-1-yl)-2,3-Dihydro-1H-Perimidin wird als Baustein in der organischen Synthese verwendet, wodurch die Herstellung komplexerer Moleküle für Forschung und Entwicklung ermöglicht wird.
Biologie: In der biologischen Forschung kann diese Verbindung als Sonde verwendet werden, um Enzymwechselwirkungen und andere biochemische Prozesse zu untersuchen.
Industrie: Im Industriebereich kann 2-(Naphthalen-1-yl)-2,3-Dihydro-1H-Perimidin bei der Herstellung von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(Naphthalen-1-yl)-2,3-Dihydro-1H-Perimidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden, ihre Aktivität modulieren und zu verschiedenen biologischen Effekten führen. Die genauen Pfade und molekularen Wechselwirkungen hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of 2-(Naphthalen-1-yl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Naphthalin: Ein einfacher aromatischer Kohlenwasserstoff mit zwei kondensierten Benzolringen.
Naphthalimid: Ein Derivat von Naphthalin mit einer Imid-funktionellen Gruppe.
Naphthoylindol: Eine Verbindung mit einem Naphthalinring, der mit einem Indolring kondensiert ist.
Einzigartigkeit: 2-(Naphthalen-1-yl)-2,3-Dihydro-1H-Perimidin ist einzigartig aufgrund seines kondensierten Perimidinsystems, das im Vergleich zu anderen Naphthalinderivaten besondere chemische und physikalische Eigenschaften verleiht. Diese Einzigartigkeit macht es für bestimmte Anwendungen in Forschung und Industrie wertvoll.
Eigenschaften
CAS-Nummer |
6584-38-9 |
|---|---|
Molekularformel |
C21H16N2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
2-naphthalen-1-yl-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C21H16N2/c1-2-10-16-14(6-1)7-3-11-17(16)21-22-18-12-4-8-15-9-5-13-19(23-21)20(15)18/h1-13,21-23H |
InChI-Schlüssel |
XNRWRUGPZXNKKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C3NC4=CC=CC5=C4C(=CC=C5)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B11665014.png)
![ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11665016.png)

![ethyl 2-({[5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11665031.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B11665039.png)
![4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B11665042.png)
![(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665047.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11665052.png)
![methyl 4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzoate](/img/structure/B11665057.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11665067.png)
![Ethyl 2-[2-(methylsulfanyl)benzamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B11665070.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11665083.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(4-methylphenyl)methylidene]propanohydrazide](/img/structure/B11665087.png)
